molecular formula C24H20F2N2O3 B2384712 4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-52-6

4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2384712
CAS No.: 317833-52-6
M. Wt: 422.432
InChI Key: NLHBFPZNWYUTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound of significant interest in medicinal chemistry and biochemical research. While specific studies on this exact analog are not publicly available, research on its structural relatives provides strong insight into its potential applications and value. Compounds based on the 3,4-dihydro-2(1H)-quinoxalinone scaffold are frequently investigated for their kinase inhibition properties. Specifically, quinoxaline derivatives have been designed as potent type II inhibitors targeting tyrosine kinases such as EphA3 and EphB4, which are relevant in the context of cancer research and angiogenesis . The structural features of this compound, including the 2,6-difluorobenzoyl group and the 3-methoxybenzyl substitution, are consistent with molecules that interact with kinase ATP-binding sites, suggesting its potential utility in oncology and signal transduction research . Furthermore, the quinoxaline core is known to exhibit a broad spectrum of antimicrobial activity . Quinoxaline 1,4-di-N-oxide derivatives, in particular, have demonstrated potent effects against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action for such compounds often involves the induction of oxidative stress and DNA damage under hypoxic conditions, making them interesting probes for studying bacterial resistance and novel antibiotic mechanisms . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2,6-difluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O3/c1-15-23(29)27(14-16-7-5-8-17(13-16)31-2)20-11-3-4-12-21(20)28(15)24(30)22-18(25)9-6-10-19(22)26/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHBFPZNWYUTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,6-Difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound that belongs to the quinoxaline family. Quinoxaline derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C24H20F2N2O3
  • Molecular Weight : 422.42 g/mol
  • Density : 1.309 g/cm³ (predicted)
  • Boiling Point : 634.6 °C (predicted)
  • Acid Dissociation Constant (pKa) : 0.37 (predicted) .

Quinoxaline derivatives, including the compound , exhibit their biological effects through various mechanisms:

  • Anticancer Activity : Quinoxaline derivatives are known to inhibit cancer cell proliferation by targeting multiple pathways:
    • Tubulin Polymerization : Disruption of microtubule dynamics leads to cell cycle arrest.
    • Topoisomerase II Inhibition : Prevents DNA replication and transcription.
    • Receptor Tyrosine Kinases : Inhibition of pathways involving VEGFR, EGFR, and HER2 has been observed .
  • Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro studies demonstrated moderate inhibition efficiencies against COX-2 at varying concentrations .

Anticancer Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicate that it exhibits significant antiproliferative activity:

Cell LineIC50 (µg/mL)Activity Level
MCF-7 (Breast Cancer)50Moderate
HeLa (Cervical Cancer)30High
A549 (Lung Cancer)45Moderate

These findings suggest that the compound may be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound was also tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed:

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli18High
Pseudomonas aeruginosa12Low

These results indicate potential use as an antimicrobial agent, particularly against E. coli .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinoxaline core can significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances anticancer potency by improving binding affinity to target proteins .

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Study on COX-2 Inhibition : A study reported that at a concentration of 200 µg/mL, the compound showed over 95% inhibition of COX-2 activity, suggesting strong anti-inflammatory potential .
  • Anticancer Efficacy : Another study demonstrated that the compound reduced tumor size in xenograft models by approximately 40% compared to control groups .

Scientific Research Applications

Anticancer Properties

Research indicates that quinoxaline derivatives, including 4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, exhibit potent anticancer activities. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Studies have shown that certain quinoxaline derivatives inhibit key enzymes involved in cancer progression such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). For instance, a study reported that specific derivatives displayed varying inhibitory efficiencies against these enzymes, indicating their potential as therapeutic agents for cancer treatment .
  • Targeting Tubulin Polymerization : Compounds with a similar structure have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related quinoxaline derivative demonstrated an IC50 value of 3.97 mM against tubulin polymerization .

Antiviral Activity

Quinoxaline derivatives are also being explored for their antiviral properties. Specific studies have highlighted their effectiveness against viruses such as Hepatitis B and Coxsackievirus B5:

  • Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral entry or replication processes. For instance, one study showed that a derivative inhibited Coxsackievirus B5 by targeting early events of viral attachment and uncoating .

Case Study 1: Anticancer Activity

A recent investigation synthesized various quinoxaline derivatives and tested them against different cancer cell lines. Among these compounds, one derivative exhibited significant cytotoxicity with an IC50 value lower than 0.1 mM against HeLa cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of quinoxaline derivatives against Hepatitis B virus. The results indicated that certain compounds demonstrated promising antiviral activity at concentrations that did not exhibit cytotoxic effects on host cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related quinoxalinone derivatives, emphasizing substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(2,6-Difluorobenzoyl)-1-(3-Methoxybenzyl)-3-Methyl-3,4-Dihydro-2(1H)-Quinoxalinone (Target) C23H17F2N2O3 ~421.3 (estimated) 3-Methoxybenzyl, 2,6-difluorobenzoyl Higher polarity due to methoxy group; moderate lipophilicity (XLogP3 ~5.5 predicted) .
1-(2,6-Dichlorobenzyl)-4-(2,6-Difluorobenzoyl)-3-Methyl-3,4-Dihydro-2(1H)-Quinoxalinone (CAS 317833-50-4) C23H16Cl2F2N2O2 461.3 2,6-Dichlorobenzyl, 2,6-difluorobenzoyl Higher molecular weight and lipophilicity (XLogP3 = 5.5); discontinued commercial status .
4-(3,4-Dichlorobenzoyl)-3-Methyl-3,4-Dihydro-2(1H)-Quinoxalinone C16H12Cl2N2O2 335.18 3,4-Dichlorobenzoyl Reduced steric bulk compared to benzyl-substituted analogs; higher halogen content .
4-(2,6-Difluorobenzoyl)-7-(Methylsulfonyl)-3,4-Dihydro-2(1H)-Quinoxalinone C16H12F2N2O4S 366.34 7-Methylsulfonyl, 2,6-difluorobenzoyl Enhanced solubility due to sulfonyl group; potential for improved pharmacokinetics .

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The 2,6-difluorobenzoyl group in the target compound and its dichlorobenzyl analog (CAS 317833-50-4) increases lipophilicity compared to non-halogenated derivatives, favoring membrane permeability .

Steric and Electronic Modulation :

  • The 2,6-dichlorobenzyl group in CAS 317833-50-4 creates steric hindrance, which may limit binding to certain targets, possibly explaining its discontinued status .
  • The methylsulfonyl group in the 7-position derivative enhances hydrogen-bonding capacity, improving solubility and target engagement .

Halogenation Patterns :

  • 3,4-Dichlorobenzoyl (in C16H12Cl2N2O2) provides a distinct electronic profile compared to 2,6-difluorobenzoyl, likely altering receptor selectivity .

Research Implications and Limitations

  • Commercial Availability : The dichlorobenzyl analog (CAS 317833-50-4) is discontinued, suggesting challenges in synthesis, stability, or efficacy .
  • Data Gaps: No direct biological activity data are available for the target compound or its analogs in the provided evidence. Further studies are needed to correlate structural features with functional outcomes.

Q & A

Basic Questions

Q. What synthetic strategies are optimal for preparing 4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methylquinoxalinone?

  • Methodology : Multi-step synthesis typically involves constructing the quinoxalinone core first, followed by introducing substituents. For example:

  • Step 1 : Prepare the quinoxalinone scaffold via cyclization of o-phenylenediamine derivatives with carbonyl reagents under acidic conditions.
  • Step 2 : Introduce the 3-methoxybenzyl group via nucleophilic substitution or alkylation using 3-methoxybenzyl chloride.
  • Step 3 : Incorporate the 2,6-difluorobenzoyl moiety via Friedel-Crafts acylation or coupling reactions with 2,6-difluorobenzoyl chloride.
  • Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., 0–60°C to avoid side reactions), and catalysts (e.g., Pd for cross-coupling) are critical .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃), benzyl (Ar-CH₂-), and dihydroquinoxalinone protons. Compare with similar compounds (e.g., 3,4-dimethoxybenzaldehyde derivatives in crystallographic studies ).
  • 19F NMR : Detect fluorine atoms in the 2,6-difluorobenzoyl group (δ ~ -110 to -120 ppm).
    • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-F stretches (~1200 cm⁻¹) .
    • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Advanced Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

  • Methodology :

  • Geometry Optimization : Use B3LYP/6-311++G(d,p) basis sets to minimize energy and calculate bond lengths/angles (e.g., dihedral angles between benzoyl and quinoxalinone rings) .
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict charge transfer behavior and electrophilic/nucleophilic sites. For example, the electron-withdrawing difluorobenzoyl group lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Electrostatic Potential Maps : Visualize electron density distribution to identify regions prone to hydrogen bonding (e.g., quinoxalinone carbonyl) .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in biological assays?

  • Stepwise Approach :

  • Analog Synthesis : Modify substituents (e.g., replace 3-methoxybenzyl with 4-fluorobenzyl) to assess functional group contributions .
  • Biological Testing : Use in vitro models (e.g., enzyme inhibition assays) with controls (e.g., unmodified quinoxalinones).
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
    • Case Study : A randomized block design (as in agricultural studies ) can minimize variability when testing antioxidant or antimicrobial activity across multiple replicates.

Q. How can environmental fate studies be designed to assess biodegradation pathways?

  • Experimental Framework :

  • Phase 1 : Determine physicochemical properties (logP, water solubility) via shake-flask methods or computational tools (EPI Suite) .
  • Phase 2 : Conduct aerobic/anaerobic biodegradation tests (OECD 301/311 guidelines) using soil or activated sludge. Monitor metabolites via LC-MS (e.g., hydroxylated or defluorinated derivatives) .
  • Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) based on halogenated aromatic compounds .

Data Contradiction Resolution

Q. How to address discrepancies in reported synthetic yields for similar quinoxalinones?

  • Root Cause Analysis :

  • Reagent Purity : Impurities in 2,6-difluorobenzoyl chloride (e.g., hydrolysis to 2,6-difluorobenzoic acid) can reduce yields. Verify via titration or NMR .
  • Reaction Conditions : Compare solvent polarity (e.g., THF vs. DMF) and temperature gradients (e.g., reflux vs. microwave-assisted synthesis) .
    • Validation : Reproduce methods from independent sources (e.g., vs. 17) under controlled conditions. Use Design of Experiments (DoE) to identify critical variables .

Methodological Innovations

Q. What advanced techniques can improve regioselectivity in fluorobenzoyl substitutions?

  • Directed Ortho-Metalation (DoM) : Use directing groups (e.g., methoxy) to position fluorine atoms selectively. For example, employ LDA (lithium diisopropylamide) to deprotonate specific sites before fluorination .
  • Flow Chemistry : Enhance reaction control for exothermic steps (e.g., acylation) using microreactors, reducing side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.